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CAS No.: 2364489-81-4

Cat. No.: B607487 Get Quote

Executive Summary: The Case for Covalent
Precision
For years, the TAIRE family of cyclin-dependent kinases (CDK14, CDK16, CDK17, CDK18)

remained "undruggable" orphans within the kinome. While generic pan-CDK inhibitors like

AT7519 or Flavopiridol hit these targets, they do so with indiscriminate lethality, obliterating

CDK1, CDK2, and CDK9 activity, which confounds any specific biological readout.

FMF-04-159-2 represents a paradigm shift. It is the first high-quality covalent chemical probe

designed to selectively target CDK14 and its TAIRE paralogs.[1] Unlike its reversible

predecessors, FMF-04-159-2 utilizes a targeted acrylamide warhead to form an irreversible

bond with Cys218, a rare cysteine residue located in the hinge region of CDK14.

This guide analyzes how FMF-04-159-2 outperforms traditional inhibitors through kinetic

selectivity and outlines the mandatory "washout" protocols required to validate its specificity in

live cells.

Mechanistic Profiling & Selectivity
To understand the utility of FMF-04-159-2, one must contrast its binding mode with the

reversible inhibitors often used as "proxies" for CDK inhibition.[2]
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The Hybrid Design
FMF-04-159-2 was engineered by hybridizing the scaffold of AT7519 (a potent but non-

selective CDK inhibitor) with the covalent warhead of JNK-IN-7.

Scaffold: Provides ATP-competitive affinity.

Warhead: An acrylamide group positioned to react specifically with Cys218.

Comparative Performance Data
The following table contrasts FMF-04-159-2 with its parent compound (AT7519) and its

reversible control (FMF-04-159-R).

Feature
FMF-04-159-2 (The
Probe)

FMF-04-159-R

(Negative Control)
AT7519 (Broad
Spectrum)

Binding Mechanism Covalent (Irreversible) Reversible Reversible

Primary Target
CDK14 / TAIRE

Family

CDK14

(Weak/Transient)

Pan-CDK (1, 2, 4, 5,

9, 14+)

Reactive Residue Cys218 (CDK14)
None (Warhead

removed)
None

CDK14 Potency

(Cellular)

IC50 ~40 nM

(NanoBRET)
> 1000 nM ~50 nM

CDK2 Off-Target Yes (~256 nM) Yes High Potency

Washout Resistant? Yes (Signal retained) No (Signal lost) No (Signal lost)

Primary Utility
Specific TAIRE

interrogation

Validating on-target

effects

General anti-

proliferative
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Critical Insight: FMF-04-159-2 is not perfectly selective for CDK14 over CDK2 in a simple

biochemical assay. However, because CDK2 lacks the Cys218 equivalent, the binding to CDK2

is reversible, whereas binding to CDK14 is irreversible. This kinetic difference is the key to its

application.

Biological Context: The Wnt/ -Catenin Axis
CDK14, when complexed with Cyclin Y, plays a distinct role in Wnt signaling by

phosphorylating the LRP6 co-receptor. This primes the receptor for signal transduction,

preventing

-catenin degradation.

Diagram: CDK14 Signaling & Inhibition Logic
The following diagram illustrates the pathway and where FMF-04-159-2 intervenes compared

to generic inhibitors.
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Figure 1: CDK14 mediates Wnt signaling via LRP6 phosphorylation. FMF-04-159-2 covalently

locks CDK14, blocking this specific node without the broad toxicity of generic CDKi.

Experimental Protocol: The "Washout" Strategy
Because FMF-04-159-2 has reversible off-target activity against CDK2, you cannot simply treat

cells and read the assay (as you would with a highly selective inhibitor). You must exploit the

covalent bonding to isolate the CDK14 phenotype.
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Why this works
CDK14: Covalent bond

Drug stays bound after washing.

CDK2: Reversible bond

Drug is removed during washing.

Step-by-Step Workflow
Reagents Required[1][3][4]

Probe: FMF-04-159-2 (10 mM DMSO stock).

Control: FMF-04-159-R (Reversible analog).[2]

Cell Line: HCT116 or HEK293T (Wnt-active lines).

Readout: Western Blot (Phospho-LRP6) or NanoBRET.

The Protocol
Seeding: Plate cells to reach 70-80% confluency.

Pulse Treatment: Treat cells with 1

M FMF-04-159-2 for 2-4 hours.

Note: 1

M is high enough to saturate CDK14 and CDK2.

The Washout (CRITICAL):

Aspirate media containing the drug.

Wash cells 3x with warm PBS.

Add fresh, drug-free media.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.ebi.ac.uk/pride/archive/projects/PXD012692
https://graylab.stanford.edu/research/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11318004/
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate for 2-4 hours (recovery period).

Harvest/Readout:

During the recovery, CDK2 (reversible) releases the drug and recovers activity.

CDK14 (covalent) remains permanently inhibited until new protein is synthesized.

Validation: Compare results against the FMF-04-159-R treated samples.

Result: If the phenotype persists after washout with -2 but vanishes with -R, it is CDK14-

driven.

Diagram: The Washout Logic

Step 1: Treatment (1uM)

Step 2: Washout (PBS 3x)
Step 3: Recovery (2-4 hrs)
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Figure 2: The washout protocol differentiates true TAIRE inhibition from off-target CDK2 effects.
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Advantages Limitations

First-in-Class: Only validated covalent probe for

CDK14/16.

Pan-TAIRE: Does not distinguish between

CDK14, 16, 17, 18.

High Potency: <100 nM engagement in live

cells.[5]

CDK2 Liability: Requires washout for clean

interpretation.

Biomarker Ready: Potently inhibits LRP6

phosphorylation.

Cytotoxicity: High doses (>5

M) induce general toxicity.

Recommendation: Use FMF-04-159-2 for target validation studies where CDK14/16 implication

is suspected. Always run parallel arms with the reversible control (FMF-04-159-R) and utilize

the washout protocol to ensure phenotypic changes are not driven by CDK2 inhibition.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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